![molecular formula C16H20N2O2S2 B2873443 2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide CAS No. 2097895-87-7](/img/structure/B2873443.png)

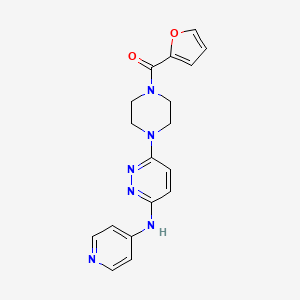

2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

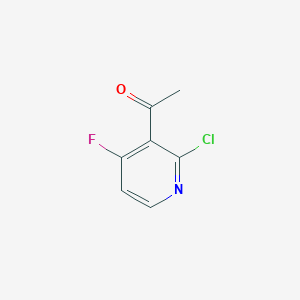

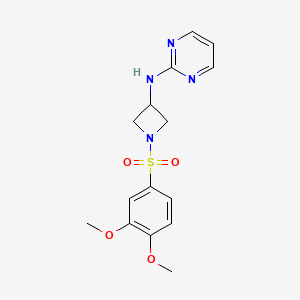

The compound “2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole ring, a thiophene ring, and an oxane ring .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves reactions common in organic chemistry such as condensation, substitution, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The oxane ring is a cyclic ether, which may influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in polar solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been studied for their anticancer properties . They are involved in the synthesis of compounds that exhibit cytotoxicity against various cancer cell lines. For instance, certain thiophene-based compounds have demonstrated potent effects on prostate cancer cells . The structural presence of thiophene in the compound suggests potential utility in designing anticancer agents.

Material Science: Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . The compound’s thiophene ring could be utilized in developing materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of electronic devices.

Pharmaceutical Development: Anti-Inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory effects . The compound’s structure could be explored for developing new nonsteroidal anti-inflammatory drugs (NSAIDs), potentially with improved efficacy and reduced side effects.

Antimicrobial Applications

Both thiophene and thiazole rings are found in biologically active compounds with antimicrobial properties . This compound could be a precursor in synthesizing new antimicrobial agents to combat resistant strains of bacteria and other pathogens.

Neuroprotective Therapies

Thiazole derivatives have been associated with neuroprotective activities . Research into the compound’s applications could lead to the development of treatments for neurodegenerative diseases, leveraging its thiazole component.

Agricultural Chemistry: Fungicides and Pesticides

The thiazole ring is a common feature in various fungicides and pesticides . The compound could be investigated for its potential use in agricultural chemistry to protect crops from fungal infections and pests.

Chemical Industry: Corrosion Inhibitors

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . The compound’s thiophene moiety could be valuable in creating new formulations to prevent corrosion in metals, extending the life of machinery and structures.

Biochemistry: Enzyme Inhibition

Thiazoles have been identified as inhibitors of certain enzymes, such as bacterial DNA gyrase B . The compound could be studied for its enzyme inhibition properties, which may have implications in developing targeted therapies for various diseases.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-10-15(22-11(2)17-10)16(19)18-14(13-4-3-9-21-13)12-5-7-20-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWQPFYVQDTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC(C2CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)